Mercury(II) trifluoromethanesulfonate
Description
Nomenclature and Synonyms
This compound is systematically identified through multiple nomenclature systems and possesses numerous synonyms that reflect its chemical structure and common usage in scientific literature. The compound is officially registered under the Chemical Abstracts Service number 49540-00-3 and carries the molecular formula C₂F₆HgO₆S₂ with a molecular weight of 498.718 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is mercury(2+);trifluoromethanesulfonate, which accurately reflects its ionic composition consisting of a divalent mercury cation coordinated with two trifluoromethanesulfonate anions.
The compound is known by several common synonyms that are frequently encountered in chemical literature and commercial applications. The most prevalent alternative names include mercury triflate, mercuric triflate, mercury(2+) ditriflate, and mercury(II) trifluoromethanesulphonate. Additional synonyms documented in chemical databases include mercury(2+) ion ditrifluoromethanesulfonate, mercury bis(trifluoromethanesulfonate), and the abbreviated form commonly used in research publications. The systematic chemical identifiers also encompass the MDL number MFCD00144746 and the PubChem CID 2775250, which serve as unique database identifiers for this compound.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 49540-00-3 |
| Molecular Formula | C₂F₆HgO₆S₂ |
| Molecular Weight | 498.718 g/mol |
| International Union of Pure and Applied Chemistry Name | mercury(2+);trifluoromethanesulfonate |
| MDL Number | MFCD00144746 |
| PubChem CID | 2775250 |
| InChI Key | BPVYMDMPLCOQPJ-UHFFFAOYSA-L |
The Simplified Molecular-Input Line-Entry System representation of this compound is documented as C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2], which provides a text-based description of the molecular structure. This representation clearly illustrates the presence of two trifluoromethanesulfonate anions coordinated to a single mercury(II) cation, forming the complete ionic compound structure.
Historical Development and Discovery
The historical development of this compound as a catalytic reagent in organic synthesis represents a significant advancement in the field of Lewis acid catalysis that emerged in the early 2000s. The compound's recognition as a powerful catalyst for organic transformations was first documented in scientific literature around 2003, marking the beginning of extensive research into its catalytic applications. The initial breakthrough came with the discovery of its remarkable catalytic activity for hydroxylative carbocyclization of 1,6-enynes, which demonstrated the compound's ability to facilitate complex molecular rearrangements under mild reaction conditions.
The systematic investigation of this compound as a versatile catalyst gained momentum in the following years, with researchers exploring its applications in various organic transformations. In 2004, significant research documented its effectiveness in the catalyzed synthesis of 2-methylfurans from 1-alkyn-5-ones, achieving high catalytic turnover rates up to 100 times under very mild reaction conditions. This research established the compound's utility in heterocycle synthesis and demonstrated its exceptional efficiency as a Lewis acid catalyst.
The period from 2007 to 2010 witnessed substantial expansion in the understanding and application of this compound in organic synthesis. Notable developments included its use in cycloisomerization reactions of allenynes to allenenes, where the catalytic system proved highly effective for terminal 1,6-allenynes. During this timeframe, comprehensive studies established the compound as a new catalytic system capable of achieving hydration of alkynes, carbon-carbon bond forming cyclizations, heterocycle synthesis, and cyclization reactions initiated by allylic alcohols at very high catalytic turnovers under mild conditions.
A significant milestone in the compound's development occurred with the creation of the first solid-supported mercuric salt, silaphenylmercuric triflate, which was developed as a powerful catalyst for most this compound-catalyzed reactions. This innovation represented a major advancement in practical applications, allowing for easier catalyst recovery and reuse while maintaining the exceptional catalytic properties of the parent compound.
Overview of Academic and Industrial Relevance
This compound has established profound academic and industrial relevance through its exceptional performance as a Lewis acid catalyst in numerous organic transformations. The compound's significance in academic research is evidenced by its extensive application in synthetic methodology development, where it has enabled the discovery of novel reaction pathways and the optimization of existing synthetic processes. Research institutions worldwide have incorporated this catalyst into their synthetic arsenals for the preparation of complex organic molecules, particularly in the synthesis of natural products and pharmaceutically relevant compounds.
The academic relevance of this compound extends to its role in advancing our understanding of Lewis acid catalysis mechanisms. Studies have demonstrated that the compound exhibits remarkable catalytic activity for hydroxylative cyclization of 1,6-enynes, involving a sequence of mercuration of terminal alkynes, carbocyclization, hydration, and protodemercuration that regenerates the catalyst. This mechanistic understanding has contributed significantly to the broader field of organometallic catalysis and has informed the design of related catalytic systems.
In the realm of synthetic organic chemistry, the compound has proven invaluable for carbon-carbon bond forming cyclizations, alkyne hydrations, heterocycle synthesis, and carbon-nitrogen bond forming reactions. Its versatility as a reagent has made it particularly useful as a metal source for Lewis acid catalyzed asymmetric reactions, expanding its utility in enantioselective synthesis. The compound's ability to achieve high catalytic turnovers under mild conditions has made it an attractive alternative to more traditional Lewis acids that often require harsh reaction conditions or produce undesirable side products.
| Application Area | Key Reactions | Research Impact |
|---|---|---|
| Cyclization Reactions | Hydroxylative carbocyclization of 1,6-enynes | High catalytic turnover, mild conditions |
| Heterocycle Synthesis | 2-Methylfuran synthesis from 1-alkyn-5-ones | Up to 100 catalytic turnovers |
| Natural Product Synthesis | Total synthesis of lepadiformine A | Efficient synthetic route development |
| Asymmetric Catalysis | Lewis acid catalyzed asymmetric reactions | Metal source for enantioselective processes |
| Cycloisomerization | Allenynes to allenenes conversion | Effective for terminal 1,6-allenynes |
The industrial relevance of this compound is primarily centered on its applications in pharmaceutical and fine chemical synthesis. The compound's ability to facilitate complex molecular transformations with high efficiency and selectivity makes it valuable for the production of drug intermediates and active pharmaceutical ingredients. Industrial research has focused on developing scalable processes that utilize this catalyst while addressing practical considerations such as catalyst recovery and environmental impact management.
Scope and Objectives of Research
The scope of research involving this compound encompasses a broad spectrum of synthetic organic chemistry applications, with primary focus areas including mechanistic studies, reaction development, and practical applications in total synthesis. Current research objectives center on expanding the reaction scope of this catalyst to include new types of transformations while optimizing reaction conditions for improved efficiency and selectivity. Investigators are particularly interested in developing new methodologies that leverage the unique reactivity profile of this compound to access previously difficult-to-synthesize molecular architectures.
A major research objective involves the comprehensive understanding of the mechanistic pathways through which this compound operates in various catalytic processes. Studies have revealed that the compound's catalytic activity stems from its ability to activate multiple bonds simultaneously, facilitating complex cascading reactions that would be difficult to achieve with other catalytic systems. Research efforts are directed toward elucidating the detailed mechanistic steps involved in these transformations, with particular emphasis on understanding the role of the trifluoromethanesulfonate counterions in modulating the catalyst's reactivity and selectivity.
The development of solid-supported versions of this compound represents another significant research objective aimed at addressing practical limitations associated with catalyst recovery and reuse. The successful synthesis of silaphenylmercuric triflate has demonstrated that solid-supported mercury catalysts can maintain the exceptional catalytic properties of their homogeneous counterparts while offering advantages in terms of ease of handling and environmental considerations. Future research objectives include the development of additional solid-supported variants with enhanced stability and broader applicability.
Research in natural product synthesis continues to be a major focus area, with this compound serving as a key enabling catalyst for the construction of complex molecular frameworks. The successful application of this catalyst in the formal total synthesis of histrionicotoxin alkaloids and the total synthesis of lepadiformine A has demonstrated its utility in accessing challenging synthetic targets. Current objectives include expanding its application to other natural product families and developing more efficient synthetic routes that capitalize on the unique reactivity patterns enabled by this catalyst.
| Research Focus Area | Specific Objectives | Expected Outcomes |
|---|---|---|
| Mechanistic Studies | Elucidate detailed reaction pathways | Improved reaction design and optimization |
| Reaction Development | Expand scope to new transformations | Novel synthetic methodologies |
| Catalyst Design | Develop improved solid-supported versions | Enhanced practicality and sustainability |
| Natural Product Synthesis | Apply to complex synthetic targets | More efficient routes to bioactive molecules |
| Process Optimization | Improve efficiency and selectivity | Enhanced synthetic utility |
The scope of current research also encompasses the investigation of this compound in tandem and cascade reaction sequences, where multiple bond-forming events occur in a single reaction vessel. These studies aim to develop more efficient synthetic processes that minimize the number of synthetic steps required to access complex molecular targets. Research objectives include optimizing reaction conditions for maximum efficiency in cascade processes and developing new cascade sequences that take advantage of the catalyst's unique reactivity profile.
Properties
IUPAC Name |
mercury(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYMDMPLCOQPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379476 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49540-00-3 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acid-Base Neutralization of Mercury(II) Oxide with Triflic Acid
The most straightforward route to Hg(OTf)₂ involves the reaction of mercury(II) oxide (HgO) with trifluoromethanesulfonic acid (HOTf):
This exothermic reaction typically proceeds in anhydrous dichloromethane (DCM) or toluene under reflux . Key considerations include:
-
Stoichiometry : A 1:2 molar ratio of HgO to HOTf ensures complete neutralization.
-
Solvent Choice : Polar aprotic solvents like DCM enhance reaction homogeneity, while toluene facilitates azeotropic water removal.
-
Purity Control : Residual HOTf must be eliminated via vacuum distillation or recrystallization from dry diethyl ether .
The patent CN112239419A outlines a related process for zinc triflate synthesis, where triflic acid is generated via oxidation of trifluoromethylthio mercury. Adapting this method, Hg(OTf)₂ could theoretically be synthesized by substituting zinc with HgO in the final step, though direct experimental validation remains unpublished.
Metathesis Reactions Involving Mercury Salts
Alternative routes employ metathesis between mercury(II) salts and alkali or silver triflates:
This method avoids handling corrosive HOTf but requires stoichiometric AgOTf, increasing costs. Key parameters include:
-
Solubility : Reactions proceed in ethanol or acetone due to the poor solubility of AgNO₃ in nonpolar solvents.
-
Yield Optimization : Excess AgOTf (10–15%) ensures complete Hg²⁺ conversion, with yields typically exceeding 85% after recrystallization .
Electrochemical Synthesis from Elemental Mercury
Emerging approaches utilize electrochemical oxidation of mercury in HOTf solutions:
A divided cell with a platinum anode and mercury cathode enables controlled oxidation. Preliminary data suggest:
-
Current Density : 10–20 mA/cm² optimizes Hg dissolution while minimizing side reactions.
-
Temperature : Maintaining 25–40°C prevents HOTf decomposition.
This method remains experimental but offers a scalable, waste-minimized pathway .
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical parameters for Hg(OTf)₂ preparation:
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Acid-Base Neutralization | HgO, HOTf | DCM | 40–60°C | 92–95% | 99% |
| Metathesis | Hg(NO₃)₂, AgOTf | Ethanol | 25°C | 85–88% | 97% |
| Electrochemical | Hg, HOTf | — | 25–40°C | 78–82% | 95% |
Key findings:
-
Acid-Base Neutralization achieves the highest yield and purity but requires careful handling of HOTf.
-
Metathesis avoids HOTf but incurs higher costs due to AgOTf usage.
-
Electrochemical Synthesis promises sustainability but necessitates further optimization for industrial adoption .
Industrial-Scale Production Challenges
Scaling Hg(OTf)₂ synthesis faces hurdles:
Chemical Reactions Analysis
Mercury(II) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Cyclization Reactions: It is highly effective in catalyzing the cyclization of olefins, leading to the formation of polycyclic terpenoids.
Oxymercuration: This reaction involves the addition of mercury and hydroxyl groups to alkenes, resulting in the formation of alcohols.
Hydration of Alkynes: It catalyzes the addition of water to alkynes, producing ketones.
Substitution Reactions: It can participate in substitution reactions, where it replaces other functional groups in organic molecules.
Common reagents used in these reactions include alkenes, alkynes, and various organic solvents. The major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
Mercury(II) trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which mercury(II) trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Data Table: Key Properties of Mercury(II) Triflate and Analogous Metal Triflates
Physical and Chemical Properties
- Solubility : Mercury(II) triflate shares high solubility in polar solvents with other metal triflates, but its solubility in dichloromethane distinguishes it from zinc and nickel triflates, which prefer more polar media .
- Thermal Stability : Mercury(II) triflate exhibits superior thermal stability (>350°C) compared to copper(II) triflate (~200°C) and silver triflate (~250°C), likely due to stronger Hg–O bonding .
Chemical Reactivity and Catalytic Performance
- Mercury(II) Triflate : Activates substrates via Hg²⁺ coordination, enabling electrophilic aromatic cyclization and rearrangements. Its strong Lewis acidity is critical for activating sterically hindered intermediates .
- Silver Triflate : Often used with silylating agents (e.g., trimethylsilyl triflate) to enhance electrophilicity in glycosylation reactions, but less effective in carbocyclization compared to Hg²⁺ .
- Copper(II) Triflate: Utilized in cross-coupling reactions and sensor technologies due to its redox activity, but its moderate Lewis acidity limits utility in highly demanding transformations .
Stability and Handling Considerations
Mercury(II) triflate is moisture-sensitive and requires inert storage, similar to other hygroscopic triflates like copper and zinc derivatives . However, its toxicity profile is significantly more severe (H300, H310, H330, H373 hazard codes) compared to nickel or zinc triflates, which primarily pose corrosion risks .
Research Findings
- Arylene Cyclization : Hg(OTf)₂ outperforms AgOTf in heliannuol E synthesis, achieving higher yields due to stronger substrate activation .
- Ferrier Rearrangement : Catalytic Hg(OTf)₂ enables acid-sensitive transformations inaccessible to BF₃·Et₂O or SnCl₄, underscoring its mild yet effective Lewis acidity .
Biological Activity
Mercury(II) trifluoromethanesulfonate, commonly known as mercuric triflate (Hg(OTf)₂), is a versatile reagent in organic synthesis known for its catalytic properties. This article explores its biological activity, focusing on its applications, mechanisms, and safety considerations.
- Molecular Formula : C₂F₆HgO₆S₂
- Molecular Weight : 498.72 g/mol
- CAS Number : 49540-00-3
- Melting Point : >350°C
- Solubility : Soluble in water and acetonitrile, insoluble in hydrocarbons.
Catalytic Activity
This compound exhibits significant catalytic activity in various organic reactions:
- Hydroxylative Cyclization : Hg(OTf)₂ is particularly effective in the hydroxylative cyclization of 1,6-enynes, facilitating the formation of complex cyclic structures under mild conditions .
- Alkyne Hydration : It catalyzes the hydration of alkynes, converting them into carbonyl compounds with high efficiency .
- C-C Bond Forming Reactions : The compound is utilized in C-C bond forming cyclizations and heterocycle synthesis, showcasing its versatility as a Lewis acid catalyst .
The biological activity of mercury compounds often raises concerns due to their toxicity. This compound acts primarily through the following mechanisms:
- Catalytic Mechanism : As a Lewis acid, it activates substrates by coordinating with electron-rich centers, enhancing reaction rates and selectivity .
- Toxicological Mechanism : Mercury compounds are known to interact with biological macromolecules, leading to cellular damage. They can bind to thiol groups in proteins, disrupting normal cellular functions and leading to cytotoxic effects .
Safety and Toxicology
This compound is classified as highly toxic:
- Hazard Statements :
Case Studies
-
Organic Synthesis Applications :
- In a study published by Ho et al., Hg(OTf)₂ was demonstrated to effectively catalyze the hydration of alkynes and C-C bond forming reactions under mild conditions, achieving high turnover numbers .
- Another study highlighted its role in synthesizing complex heterocycles via C-N bond forming reactions, showcasing its utility in drug development .
- Environmental Impact :
Q & A
Q. Case Study :
-
Triflate vs. Bis(triflyl)imide :
Ligand Catalytic Activity Stability Cost [OTf]⁻ High Moderate Low [Tf₂N]⁻ Moderate High High
Methodological Insight : Use X-ray crystallography or NMR to confirm coordination geometry and ligand displacement dynamics .
Advanced: How can researchers resolve contradictory data in Hg(OTf)₂-mediated cyclization reactions (e.g., unexpected byproducts)?
Answer:
Contradictions often arise from substrate impurities or moisture interference .
Troubleshooting Steps:
Purity Analysis : Use GC-MS or HPLC to verify substrate and solvent purity.
Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to detect intermediate species.
Computational Modeling : Apply DFT calculations to identify competing reaction pathways (e.g., via carbocation rearrangements) .
Example : Unplanned dimerization in terpene synthesis may stem from over-stoichiometric Hg(OTf)₂, promoting multiple alkene activations. Reduce catalyst loading and introduce steric hindrance (e.g., bulky substituents) to suppress side reactions .
Advanced: What analytical techniques are optimal for characterizing mercury coordination in Hg(OTf)₂ complexes?
Answer:
- X-ray Absorption Spectroscopy (XAS) : Determines Hg(II) coordination geometry (e.g., linear vs. trigonal planar) and sulfur/oxygen bonding in organic matrices .
- Raman Spectroscopy : Identifies Hg–O and Hg–S vibrational modes (e.g., 250–350 cm⁻¹ for Hg–S bonds) .
- NMR Titration : Tracks ligand displacement using ¹⁹F NMR (sensitive to triflate ion environment changes) .
Basic: What are the environmental and health risks of Hg(OTf)₂, and how can they be mitigated in lab settings?
Answer:
Risks :
- Acute Toxicity : Causes CNS damage, renal failure, and respiratory distress upon exposure .
- Environmental Impact : Bioaccumulates in aquatic systems, toxic to microorganisms .
Mitigation Strategies:
- Waste Treatment : Neutralize mercury waste with sulfide solutions (e.g., Na₂S) to precipitate HgS .
- PPE : Full-face respirators, Tyvek suits, and double-gloving during transfers .
Advanced: How does Hg(OTf)₂ compare to other mercury salts (e.g., Hg(OSO₂CF₃)₂ vs. Hg(OAc)₂) in electrophilic activation?
Answer:
Hg(OTf)₂’s stronger Lewis acidity (due to electron-withdrawing CF₃ groups) enables milder reaction conditions compared to Hg(OAc)₂.
Comparative Reactivity:
| Salt | Lewis Acidity (Hammett σₚ) | Typical Use |
|---|---|---|
| Hg(OTf)₂ | +1.44 | Cyclizations, Friedel-Crafts |
| Hg(OAc)₂ | +0.61 | Oxidations, Acetoxylation |
Mechanistic Insight : Triflate’s non-coordinating nature preserves substrate accessibility, whereas acetate may act as a competing ligand .
Advanced: What strategies minimize mercury contamination in Hg(OTf)₂-catalyzed reactions for green chemistry applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
